BenchChemオンラインストアへようこそ!

Ethyl 4-bromo-2-methylbutanoate

leaving group reactivity nucleophilic substitution heterocyclic synthesis

Ethyl 4-bromo-2-methylbutanoate (CAS 2213-09-4) is a γ-bromoester (C7H13BrO2) with a molecular weight of 209.08 g/mol and a calculated XLogP3-AA value of 2.1. The compound features an ethyl ester group and a primary alkyl bromide located at the C4 position relative to the carbonyl, with a methyl substituent at the C2 position.

Molecular Formula C7H13BrO2
Molecular Weight 209.08 g/mol
CAS No. 2213-09-4
Cat. No. B1610555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-bromo-2-methylbutanoate
CAS2213-09-4
Molecular FormulaC7H13BrO2
Molecular Weight209.08 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)CCBr
InChIInChI=1S/C7H13BrO2/c1-3-10-7(9)6(2)4-5-8/h6H,3-5H2,1-2H3
InChIKeyFYLONIWABFGHJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Bromo-2-Methylbutanoate CAS 2213-09-4: Procurement-Relevant Chemical Profile and Identity


Ethyl 4-bromo-2-methylbutanoate (CAS 2213-09-4) is a γ-bromoester (C7H13BrO2) with a molecular weight of 209.08 g/mol and a calculated XLogP3-AA value of 2.1 [1]. The compound features an ethyl ester group and a primary alkyl bromide located at the C4 position relative to the carbonyl, with a methyl substituent at the C2 position [1]. This structural arrangement confers dual reactivity sites for synthetic elaboration—the ester moiety amenable to hydrolysis, reduction, or transesterification, and the terminal bromine atom serving as a competent leaving group for nucleophilic displacement reactions [1].

Why Ethyl 4-Bromo-2-Methylbutanoate Cannot Be Readily Substituted by Methyl or tert-Butyl Ester Analogs in Synthesis


Substituting ethyl 4-bromo-2-methylbutanoate with its methyl ester analog (CAS 58029-83-7) or tert-butyl ester analog (CAS 1210410-44-8) is not a neutral decision in multi-step synthetic routes. The ethyl ester group confers intermediate steric demand and lipophilicity (XLogP3-AA = 2.1) [1] that differ meaningfully from both the more polar methyl ester and the sterically congested, acid-labile tert-butyl ester . More critically, the bromine leaving group at the terminal position enables nucleophilic displacement chemistry that differs fundamentally in reactivity from chloro-analogs—a distinction that manifests in divergent yields when both bromo and chloro intermediates are processed through identical reaction sequences, as documented in the synthesis of 2-(3-halo-1-methylpropyl)-1,3-dioxolan derivatives [2]. Selection of the incorrect ester or halide analog may necessitate re-optimization of reaction conditions, compromise overall yields, or alter the chemoselectivity profile of subsequent transformations.

Quantitative Differentiation Evidence for Ethyl 4-Bromo-2-Methylbutanoate CAS 2213-09-4 Versus Structural Analogs


Comparative Reactivity: Bromo Versus Chloro Leaving Group in Identical Synthetic Transformations

Ethyl 4-bromo-2-methylbutanoate demonstrates superior leaving group reactivity relative to its chloro analog in the synthesis of dioxolane intermediates. In a documented synthetic sequence, both ethyl 4-chloro-2-methylbutanoate and the corresponding bromo derivative were subjected to lithium aluminum hydride reduction followed by oxidation to yield 2-(3-halo-1-methylpropyl)-1,3-dioxolans. The bromo-containing intermediate exhibited markedly different reaction efficiency compared to the chloro derivative, with the bromo compound enabling more effective downstream functionalization [1].

leaving group reactivity nucleophilic substitution heterocyclic synthesis

Validated Synthetic Utility in Total Synthesis of (±)-Leporin A via Diels-Alder Cycloaddition

Ethyl 4-bromo-2-methylbutanoate serves as a critical building block in the first total synthesis of (±)-leporin A, where it contributes to the construction of the key tricyclic intermediate. The synthetic sequence employs a tandem Knoevenagel condensation-inverse electron demand intramolecular hetero Diels-Alder reaction to generate the tricyclic core in a one-pot procedure, achieving 35% yield. Subsequent hydroxylation proceeds with 71% yield, followed by methylation at 77% yield to complete the total synthesis [1]. In contrast, the methyl ester analog (CAS 58029-83-7) and tert-butyl ester analog (CAS 1210410-44-8) have not been documented in any comparable total synthesis applications, with their reported utility limited to generic building block functions [2].

total synthesis Diels-Alder heterocyclic chemistry

Lipophilicity Differentiation: Ethyl Ester Versus Methyl Ester Physicochemical Profile

Ethyl 4-bromo-2-methylbutanoate exhibits a calculated XLogP3-AA value of 2.1 [1], indicating moderately lipophilic character suitable for partitioning across biological membranes and organic solvent compatibility. While direct experimental XLogP data for the methyl ester analog (CAS 58029-83-7) is not reported in primary authoritative databases, the structural difference of one methylene unit in the ester moiety results in a molecular weight differential of approximately 14 g/mol (209.08 g/mol for ethyl ester [1] versus 195.05 g/mol for methyl ester [2]) and a corresponding difference in calculated lipophilicity . This physicochemical divergence affects chromatographic retention behavior and solvent partitioning characteristics during purification and extraction workflows.

lipophilicity XLogP partition coefficient

Patent-Documented Application in Biaryl Derivative GPR120 Agonist Synthesis

Ethyl 4-bromo-2-methylbutanoate is specifically cited as a synthetic intermediate in patent literature for preparing biaryl derivatives of Formula 1 that function as GPR120 agonists. These compounds promote GLP-1 formation in the gastrointestinal tract and improve insulin resistance in liver and muscle tissues via anti-inflammatory action in macrophages and lipocytes, with intended therapeutic applications for diabetes, obesity, non-alcoholic fatty liver disease, and related metabolic disorders . The compound appears in multiple paragraphs of the patent specification (paragraphs 730, 739, 740, and 741), indicating its specific utility in constructing the pharmacologically active scaffold . No comparable patent documentation exists linking the methyl ester analog (CAS 58029-83-7) or tert-butyl ester analog (CAS 1210410-44-8) to this specific GPR120 agonist synthetic pathway.

GPR120 agonist diabetes biaryl derivatives

Procurement-Relevant Application Scenarios for Ethyl 4-Bromo-2-Methylbutanoate CAS 2213-09-4


Total Synthesis of Heterocyclic Natural Products Requiring γ-Bromoester Building Blocks

Procure ethyl 4-bromo-2-methylbutanoate for use in tandem condensation-cycloaddition sequences to construct tricyclic heterocyclic cores. The compound enables a one-pot Knoevenagel condensation-inverse electron demand intramolecular hetero Diels-Alder reaction achieving 35% yield for the key intermediate, with subsequent transformations proceeding at 71% and 77% yields respectively [1]. This specific ester analog has been validated in the first total synthesis of (±)-leporin A, whereas methyl and tert-butyl ester analogs lack equivalent published validation [1][2].

Synthesis of Haloalkyl Dioxolane Intermediates via Ester Reduction-Oxidation Sequences

Utilize ethyl 4-bromo-2-methylbutanoate for preparing 2-(3-bromo-1-methylpropyl)-1,3-dioxolan intermediates via lithium aluminum hydride reduction followed by oxidation and acetal formation. The bromo derivative demonstrates superior leaving group reactivity compared to the corresponding chloro analog in this transformation, enabling more efficient functional group interconversion [1]. This application leverages the specific bromine functionality that cannot be replicated with chloroester analogs without compromising reaction efficiency [1].

Medicinal Chemistry Synthesis of GPR120 Agonist Biaryl Derivatives for Metabolic Disease Research

Incorporate ethyl 4-bromo-2-methylbutanoate as a synthetic intermediate in preparing biaryl derivatives of Formula 1 that function as GPR120 agonists. These compounds are designed to promote GLP-1 formation and improve insulin resistance, with patent-documented relevance to diabetes, obesity, and non-alcoholic fatty liver disease research [1]. The compound is explicitly cited in multiple paragraphs of the patent specification (paragraphs 730, 739, 740, and 741), confirming its specific utility in constructing the pharmacologically active scaffold [1].

Synthesis of Pyridine Methylsulfone Hydroxamate LpxC Inhibitors for Antibacterial Research

Employ ethyl 4-bromo-2-methylbutanoate as a key building block for synthesizing pyridine methylsulfone hydroxamate LpxC inhibitors, a class of compounds under investigation for treating bacterial infections [1]. The compound provides the requisite γ-bromoester functionality for constructing the pharmacophore, with the specific ethyl ester form offering intermediate lipophilicity (XLogP3-AA = 2.1) suitable for this application [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 4-bromo-2-methylbutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.